2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)
Description
Properties
IUPAC Name |
[2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6IO6S2/c9-7(10,11)22(16,17)20-4-2-1-3-5(6(4)15)21-23(18,19)8(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXAOBUWIHOQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)I)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6IO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514826-78-9 | |
| Record name | 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) typically involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Iodophenol+Trifluoromethanesulfonic anhydride→2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethanesulfonate (triflate) groups serve as excellent leaving groups, enabling efficient nucleophilic substitutions:
-
Aromatic substitution : Reacts with amines (e.g., aniline) at room temperature to form 2-iodo-1,3-phenylenediamine derivatives .
-
Halide exchange : Iodine can be replaced by bromine or chlorine using NaBr/NaCl in DMF at 80°C .
Key Conditions :
| Reaction Type | Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Aromatic substitution | Amines | THF | 25°C | 72–85 |
| Halide exchange | NaBr/NaCl | DMF | 80°C | 65–78 |
Cross-Coupling Reactions
The iodine atom participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C to form biaryl products .
-
Sonogashira coupling : Forms alkynylated derivatives with terminal alkynes using PdCl₂/CuI and Et₃N.
Mechanistic Insight :
DFT calculations reveal that oxidative addition of the C–I bond to palladium occurs with a ΔG‡ of 18.5 kcal/mol, making it kinetically favorable compared to C–OTf activation .
Cyclization and Aryne Generation
Under basic conditions, the compound generates reactive aryne intermediates:
-
Aryne-Abramov reaction : Reacts with phosphonites (e.g., trimethyl phosphite) to form phosphonyl-substituted benzynes, which undergo [2+2] cycloadditions with alkenes .
-
Diels-Alder reactivity : Acts as a dienophile in reactions with 1,3-diphenylisobenzofuran (DPIBF), forming naphthalene derivatives via oxygen-transfer pathways .
Experimental Observation :
Heating the compound with DPIBF at 55°C produces 2-(3-iodo-1,4-diphenylnaphthyl)(phenyl)iodonium triflate (54% yield) alongside 1,2-phenylene-1,2-bis(phenylmethanone) .
Electrophilic Functionalization
The electron-deficient aromatic ring undergoes electrophilic attacks:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4- and 6-positions.
-
Sulfonation : Forms sulfonic acid derivatives using fuming H₂SO₄ at 120°C.
Regioselectivity :
Electrophiles preferentially attack para to the triflate groups due to their strong electron-withdrawing effects .
Radical-Mediated Transformations
In the presence of radical initiators (e.g., AIBN):
-
Iodine abstraction : Generates phenyl radicals that participate in cascade cyclizations to form polycyclic aromatics .
-
C–H functionalization : Mediates azidation reactions with hypervalent iodine azides under UV light .
Key Finding :
Radical pathways exhibit lower activation energies (ΔG‡ = 12.3 kcal/mol) compared to polar mechanisms in cyclization reactions .
Comparative Reactivity Table
| Reaction Class | Conditions | Key Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 100°C | 2-Aryl-1,3-bis(triflate)benzene | 83 | >95% para |
| Diels-Alder | DPIBF, CH₃CN, 55°C | Iodonium naphthyl triflate | 54 | Single isomer |
| Aryne cycloaddition | P(OEt)₃, 80°C | Phosphonylated benzocyclobutene | 67 | Distal:proximal = 4:1 |
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Iodo-4,6-dinitro-1,3-bis(triflate) | 71 | Regiospecific |
Scientific Research Applications
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H3F6IO6S2 and a molecular weight of 500.14 g/mol. It is also known as 1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene or [2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate. This compound is primarily used as a reagent in organic synthesis.
Scientific Research Applications
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) has several applications in scientific research.
Chemistry It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The chemical reactivity of 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) primarily involves nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate leaving groups. These reactions can be facilitated under mild conditions, making it a valuable reagent in organic synthesis. The compound can also participate in coupling reactions, where it acts as an electrophile in the formation of carbon-carbon bonds.
Biology It can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates. It is a versatile building block employed in the synthesis of several biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in various chemical reactions. The iodine atom and trifluoromethanesulfonate groups make the benzene ring highly reactive towards nucleophiles. This reactivity is exploited in substitution and coupling reactions, where the compound facilitates the formation of new chemical bonds.
Comparison with Similar Compounds
Substituent Effects on Reactivity
A key distinguishing feature of 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) is the presence of two triflate groups. Comparisons with analogs featuring alternative substituents highlight significant differences:
Key Observations :
- Triflate vs. Tosylate : Triflates (OTf) are ~10³ times more reactive as leaving groups than tosylates (OTs) due to stronger electron-withdrawing effects . This makes the triflate-bearing compound superior in cross-coupling reactions.
- Triflate vs. Hydroxyl : The hydroxyl analog (CAS 514826-79-0) shows reduced reactivity, as hydroxyl groups are poor leaving groups. However, it exhibits higher stability under ambient conditions .
- Ether-Linked Derivatives : Compounds with ether linkages (e.g., CAS 1399008-27-5) are inert in substitution reactions but valuable in enantioselective oxidative dearomatization .
Commercial and Practical Aspects
The triflate derivative is commercially available (e.g., TCI Chemicals), whereas analogs like the hydroxyl or tosylate variants are typically synthesized in-house . This availability makes the triflate compound a preferred choice for high-throughput applications.
Research Findings and Trends
- Catalytic Applications: The compound’s iodine atom facilitates further functionalization, such as halogen-bonding interactions in organocatalysis .
- Limitations : Moisture sensitivity necessitates anhydrous handling, whereas tosylate or ether analogs are more tolerant to ambient conditions .
Biological Activity
2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate) (BTI) is a synthetic compound with the molecular formula C₈H₃F₆IO₆S₂ and a molecular weight of approximately 500.13 g/mol. This compound is characterized by its high reactivity and is primarily used as a reagent in organic synthesis. Its potential biological activities are of interest in various fields, including medicinal chemistry and materials science.
The structure of BTI includes two trifluoromethanesulfonate groups attached to a 2-iodo-1,3-phenylene core, which contributes to its stability and reactivity. The compound appears as a white solid and is classified as hazardous due to its reactive nature. It predominantly participates in nucleophilic substitution reactions, facilitated by the trifluoromethanesulfonate leaving groups, making it a valuable reagent for forming carbon-carbon bonds in organic synthesis.
Research indicates that compounds similar to BTI can exhibit varying degrees of biological activity based on their structural characteristics. The interactions of BTI with nucleophiles and electrophiles are crucial for understanding its potential biological effects. The compound's ability to act as an electrophile may allow it to participate in biochemical pathways, potentially influencing cellular processes such as signal transduction or enzyme inhibition.
Case Studies
- PI3K Inhibition : A study evaluated the biological activity of BTI in the context of phosphatidylinositol 3-kinase (PI3K) inhibition. The PI3K pathway is pivotal for regulating various cellular functions, including growth and differentiation. Initial screenings showed that certain derivatives of BTI exhibited IC50 values in the low micromolar range against PI3K p110 alpha, suggesting moderate inhibitory activity .
- Reactivity with Biological Nucleophiles : Interaction studies have shown that BTI can react with biological nucleophiles, potentially modifying proteins or nucleic acids. This reactivity could lead to changes in cellular functions depending on the target molecules involved.
Comparative Analysis
To better understand the uniqueness of BTI compared to other similar compounds, a comparative analysis was conducted based on structural features and biological activities.
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Iodo-1,3-Phenylene Bis(trifluoromethanesulfonate) | C₈H₃F₆IO₆S₂ | Moderate PI3K inhibition | ~0.01 - 1.0 |
| 2-Iodoresorcinol | C₇H₅I | Antioxidant properties | Not specified |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | Strong electrophilic behavior | Not applicable |
Safety and Handling
Due to its hazardous nature, appropriate safety measures must be taken when handling BTI. This includes wearing personal protective equipment (PPE), working in a well-ventilated fume hood, and avoiding direct contact with skin and eyes.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)?
- Methodological Answer: The compound is synthesized via a two-step process. First, 2-iodoresorcinol reacts with trifluoromethanesulfonic anhydride in the presence of a mild base like cesium carbonate. The reaction is conducted under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0°C to room temperature. After quenching with ice water, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the bis(triflate) derivative. Critical parameters include rigorous exclusion of moisture and controlled stoichiometry to avoid over-sulfonation .
Q. Which analytical techniques are essential for characterizing purity and structure?
- Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm aromatic substitution patterns and triflate group integration. 19F NMR (δ ~ -75 ppm) verifies trifluoromethanesulfonate bonding.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ ion).
- Elemental Analysis: Matches calculated C, H, S, and F percentages to confirm stoichiometry.
Cross-referencing with the CAS registry (514826-78-9) ensures alignment with published spectral data .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and selectivity?
- Methodological Answer:
- Parameter Screening: Use a factorial design to test variables:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | DCM | 0→25 | 78 |
| K2CO3 | THF | 25 | 62 |
| Et3N | AcCN | 40 | 45 |
- Analysis Tools: Monitor reaction progress via in-situ FTIR (C-F stretching at 1250 cm⁻¹) or LC-MS. Adjust stoichiometry (e.g., 2.2 eq triflic anhydride) to minimize residual iodophenol byproducts. Purity is confirmed by differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How do conflicting reports on the reactivity of iodo vs. triflate groups in cross-coupling reactions arise, and how can they be resolved?
- Methodological Answer: Discrepancies often stem from catalyst/ligand systems. For example:
- Pd-catalyzed Suzuki Coupling: The iodo group reacts preferentially in Pd(PPh3)4/toluene systems at 80°C.
- Ni-catalyzed Kumada Coupling: Triflate activation dominates with Ni(COD)2/dppf in THF.
To resolve contradictions: - Conduct competitive coupling experiments using equimolar aryl halides.
- Use X-ray photoelectron spectroscopy (XPS) to track oxidative addition kinetics.
- Compare activation energies via DFT calculations (e.g., bond dissociation energies: C-I ≈ 240 kJ/mol vs. C-OTf ≈ 310 kJ/mol) .
Q. What strategies mitigate hydrolytic degradation during storage and handling?
- Methodological Answer:
- Storage: Store under argon at -20°C in amber vials with molecular sieves (3Å).
- Handling: Use gloveboxes for weighing; pre-dry glassware at 120°C.
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH) with HPLC tracking. Hydrolysis half-life (t1/2) in humid air is ~48 hours, necessitating inert atmospheres for long-term stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported catalytic efficiencies for triflate displacement?
- Methodological Answer: Variations in catalytic activity (e.g., Pd vs. Cu systems) may arise from:
- Ligand Effects: Bulky ligands (e.g., XPhos) favor triflate activation over iodide.
- Solvent Polarity: Higher polarity solvents (DMF) stabilize transition states for triflate substitution.
- Counterion Interactions: Ammonium salts (e.g., tetrabutylammonium bromide) enhance triflate reactivity via phase-transfer mechanisms.
Standardize protocols using a reference catalyst (e.g., Pd2(dba)3/XPhos) and replicate conditions across labs to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
